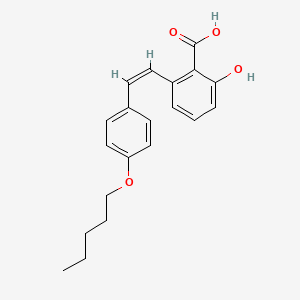

CAY10669

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CAY10669は、ヒストンアセチルトランスフェラーゼPCAF(p300/CREB結合タンパク質関連因子)に対する阻害効果で知られる化学化合物です。 その分子式はC20H22O4、分子量は326.39 g/molです 。 この化合物は、カシューナッツ酸の誘導体であり、カシューナッツ酸よりも阻害活性が2倍に改善されています .

科学的研究の応用

CAY10669は、特にエピジェネティクスとがん研究の分野で、科学研究にいくつかの応用があります。

作用機序

CAY10669は、ヒストンアセチルトランスフェラーゼPCAFの活性を阻害することでその効果を発揮します。この酵素は、ヒストンタンパク質のアセチル化に関与しており、遺伝子発現の調節において重要な役割を果たしています。 PCAFを阻害することにより、this compoundはヒストンH4のアセチル化を減少させ、クロマチン構造と遺伝子発現の変化につながります 。 This compoundの分子標的は、PCAF酵素の活性部位であり、そこでヒストンタンパク質へのアセチル基の移動を阻止します .

6. 類似化合物の比較

This compoundは、カシューナッツ酸よりも阻害活性が向上しているため、ユニークです。類似の化合物には以下が含まれます。

カシューナッツ酸: this compoundが誘導された親化合物。

SGC-CBP30: 異なる分子標的と作用機序を持つ別のヒストンアセチルトランスフェラーゼ阻害剤.

This compoundは、PCAFの特異的で強力な阻害により、エピジェネティクス研究において貴重なツールとなっています .

生化学分析

Biochemical Properties

CAY10669 plays a significant role in biochemical reactions, particularly in the process of histone acetylation . It interacts with the enzyme PCAF, a histone acetyltransferase, and inhibits its function . The nature of this interaction is inhibitory, with this compound acting as a competitive inhibitor for the enzyme .

Cellular Effects

In HepG2 cells, this compound can dose-dependently inhibit histone H4 acetylation at concentrations of 30-60 μM . This suggests that this compound influences cell function by modulating gene expression through histone modification

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the PCAF enzyme, thereby inhibiting the enzyme’s function . This inhibition results in a decrease in histone H4 acetylation, which can lead to changes in gene expression .

準備方法

合成経路と反応条件: CAY10669の合成は、カシューナッツ酸の誘導体化を伴います。特定の合成経路と反応条件は、機密情報であり、詳細に公表されていません。

工業的生産方法: this compoundの工業的生産方法は、広く文書化されていません。 一般的に、このような化合物は、高純度と高収率を確保するために、制御された条件下で特殊な化学合成研究所で生産されます .

化学反応の分析

反応の種類: CAY10669は、主にフェノール化合物とカルボン酸に典型的な反応を起こします。これらには以下が含まれます。

酸化: フェノール性ヒドロキシル基は、酸化されてキノンを形成します。

還元: カルボン酸基は、還元されてアルコールを形成します。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬。

主な生成物:

酸化: キノンの生成。

還元: アルコールの生成。

置換: 置換芳香族化合物の生成.

類似化合物との比較

CAY10669 is unique due to its improved inhibitory potency over anacardic acid. Similar compounds include:

Anacardic Acid: The parent compound from which this compound is derived.

SGC-CBP30: Another histone acetyltransferase inhibitor with different molecular targets and mechanisms of action.

This compound stands out due to its specific and potent inhibition of PCAF, making it a valuable tool in epigenetic research .

特性

IUPAC Name |

2-hydroxy-6-[(Z)-2-(4-pentoxyphenyl)ethenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-2-3-4-14-24-17-12-9-15(10-13-17)8-11-16-6-5-7-18(21)19(16)20(22)23/h5-13,21H,2-4,14H2,1H3,(H,22,23)/b11-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTUSBQKQHUSQE-FLIBITNWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C=CC2=C(C(=CC=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC1=CC=C(C=C1)/C=C\C2=C(C(=CC=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/new.no-structure.jpg)

![(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B584760.png)

![(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B584761.png)

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid](/img/structure/B584769.png)